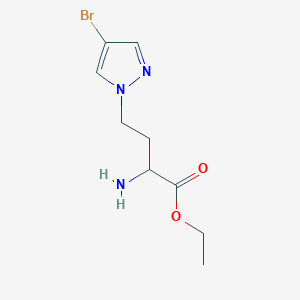

Ethyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)butanoate

CAS No.:

Cat. No.: VC18161109

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H14BrN3O2 |

|---|---|

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | ethyl 2-amino-4-(4-bromopyrazol-1-yl)butanoate |

| Standard InChI | InChI=1S/C9H14BrN3O2/c1-2-15-9(14)8(11)3-4-13-6-7(10)5-12-13/h5-6,8H,2-4,11H2,1H3 |

| Standard InChI Key | WTOLGFSZNGROHS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CCN1C=C(C=N1)Br)N |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate features a pyrazole ring substituted with a bromine atom at the 4-position, an ethyl ester group, and an amino side chain. The bromine atom enhances electrophilic reactivity, enabling participation in Suzuki-Miyaura and other cross-coupling reactions. Key physicochemical properties include:

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄BrN₃O₂ |

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)butanoate |

| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |

| Reactivity | Susceptible to nucleophilic substitution at bromine site |

The compound’s structure is optimized for interactions with biological targets, as the bromine atom facilitates halogen bonding with proteins, while the amino and ester groups contribute to solubility and metabolic stability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a nucleophilic substitution reaction between 4-bromo-1H-pyrazole and ethyl 2-bromobutanoate under basic conditions. Potassium carbonate or sodium hydride is typically employed as a base in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at room temperature or with mild heating (40–60°C), yielding the product after 12–24 hours.

Key Reaction Conditions:

-

Solvent: DMF or DMSO

-

Base: K₂CO₃ or NaH

-

Temperature: 25–60°C

-

Purification: Recrystallization or silica gel chromatography

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Value |

|---|---|

| Reaction Time | 18 hours |

| Yield | 65–75% |

| Purity | >95% (post-purification) |

Industrial-Scale Production

Industrial methods prioritize efficiency and scalability. Continuous flow reactors are employed to maintain precise control over reaction parameters, reducing side product formation. Automated systems enable real-time monitoring, ensuring consistent quality. Post-synthesis, fractional distillation or centrifugal partition chromatography enhances yield and purity.

Biological Activity and Mechanism of Action

Antimicrobial Activity

Though specific minimum inhibitory concentration (MIC) data for this compound is limited, structurally analogous brominated pyrazoles demonstrate broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli. Mechanisms include disruption of microbial membrane integrity and inhibition of essential enzymes.

Table 3: Hypothesized Biological Activities

| Activity Type | Target Pathway | Proposed Mechanism |

|---|---|---|

| Anticancer | HDAC inhibition | Halogen bonding with active site |

| Antimicrobial | Membrane disruption | Intercalation into lipid bilayers |

| Anti-inflammatory | Cytokine suppression | NF-κB pathway modulation |

Applications in Medicinal Chemistry and Organic Synthesis

Pharmaceutical Intermediate

The bromine atom serves as a handle for functionalization via cross-coupling reactions. For example, Suzuki-Miyaura reactions with boronic acids yield biaryl derivatives, which are prevalent in kinase inhibitors and antiviral agents.

Agrochemical Development

Brominated pyrazoles are integral to synthetic pesticides. This compound’s ester group allows hydrolytic release of active metabolites, enhancing systemic distribution in plants.

Comparison with Halogenated Analogues

Table 4: Reactivity and Application Comparison

| Compound | Halogen | Key Application |

|---|---|---|

| 4-Iodo analogue | I | Radiolabeled tracer development |

| 4-Bromo analogue | Br | Cross-coupling intermediates |

| 4-Chloro analogue | Cl | Antimicrobial agents |

The bromine atom balances reactivity and stability, making this compound preferable for iterative synthesis compared to more labile iodo- or chloro-analogues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume